molecular formula C10H18O2 B1606166 2-(1-Hydroxypentyl)cyclopentan-1-one CAS No. 42558-01-0

2-(1-Hydroxypentyl)cyclopentan-1-one

Cat. No.: B1606166
CAS No.: 42558-01-0
M. Wt: 170.25 g/mol
InChI Key: DYVAUIYAEICDNS-UHFFFAOYSA-N
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Description

2-(1-Hydroxypentyl)cyclopentan-1-one is an organic compound with the molecular formula C10H18O2. It is a derivative of cyclopentanone, where a hydroxypentyl group is attached to the second carbon of the cyclopentanone ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(1-Hydroxypentyl)cyclopentan-1-one can be synthesized through several methods. One common method involves the reaction of cyclopentanone with 1-pentanol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the use of an acid catalyst to facilitate the formation of the hydroxypentyl group .

Industrial Production Methods

In industrial settings, the production of cyclopentanone, 2-(1-hydroxypentyl)- often involves the use of continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1-Hydroxypentyl)cyclopentan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted cyclopentanone derivatives .

Scientific Research Applications

2-(1-Hydroxypentyl)cyclopentan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cyclopentanone, 2-(1-hydroxypentyl)- involves its interaction with specific molecular targets and pathways. The hydroxypentyl group allows the compound to participate in hydrogen bonding and other interactions, which can influence its reactivity and biological activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

2-(1-Hydroxypentyl)cyclopentan-1-one can be compared with other similar compounds, such as:

    Cyclopentanone: The parent compound, which lacks the hydroxypentyl group.

    2-Pentylcyclopentanone: A similar compound with a pentyl group instead of a hydroxypentyl group.

    Cyclopentanol: A related compound with a hydroxyl group directly attached to the cyclopentane ring.

The presence of the hydroxypentyl group in cyclopentanone, 2-(1-hydroxypentyl)- imparts unique properties, such as increased solubility and reactivity, making it distinct from its analogs .

Properties

CAS No.

42558-01-0

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

2-(1-hydroxypentyl)cyclopentan-1-one

InChI

InChI=1S/C10H18O2/c1-2-3-6-9(11)8-5-4-7-10(8)12/h8-9,11H,2-7H2,1H3

InChI Key

DYVAUIYAEICDNS-UHFFFAOYSA-N

SMILES

CCCCC(C1CCCC1=O)O

Canonical SMILES

CCCCC(C1CCCC1=O)O

42558-01-0

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Valeraldehyde having an acid value of 7.3 mg-KOH/g was used as the starting material. 178 g (2.14 mol) cyclopentanone, 80 g water and 0.62 g (0.007 mol) 48% NaOH were introduced into a 500-mL four-necked flask, then the mixture was cooled to 15° C. under stirring, and 80.4 g (0.93 mol) valeraldehyde was added dropwise at the same temperature over 5 hours. Thereafter, the mixture was stirred at the same temperature for 3 hours. After the reaction was finished, the mixture was neutralized and analyzed in the same manner as in Example 1. The result indicated that the reaction mixture contained 62.9 g (0.37 mol) 2-(1-hydroxy-n-pentyl)cyclopentanone (yield 40.0%) and 0.55 g (0.004 mol) 2-pentylidene cyclopentanone.
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Synthesis routes and methods II

Procedure details

Valeraldehyde having an acid value of 7.5 mg-KOH/g was used as the starting material. 224.6 g (2.67 mol) cyclopentanone, 100 g water and 9.7 g (0.116 mol) 48% NaOH were introduced into a 1-L four-necked flask, then the mixture was cooled to 15° C. under stirring, and 100 g (1.16 mol) valeraldehyde was added dropwise at the same temperature over 5 hours. Thereafter, the mixture was stirred at the same temperature for 2 hours. After the reaction was finished, the mixture was neutralized with 9.3 g (0.100 mol) 105% condensed phosphoric acid and separated into two layers at 40° C. The resulting organic layer was 343.7 g, and the aqueous layer was 99.9 g. The pH of the aqueous layer was 5.5. The organic layer was analyzed in the same manner as in Example 1. The result indicated that the reaction mixture contained 165.8 g (0.974 mol) 2-(1-hydroxy-n-pentyl)cyclopentanone (yield 84.9%), 4.58 g (0.030 mol) 2-pentylidene cyclopentanone and 10.1 g (0.060 mol; content 2.9%) cyclopentanone dimer, and the aqueous layer contained 6.7 g cyclopentanone. 116.7 g cyclopentanone and 16 g water could be recovered by distillation from the organic layer. The phosphoric acid contained in the aqueous layer, as determined by titration with NaOH for converting it into trisodium phosphate, was 0.251 mol.
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Synthesis routes and methods III

Procedure details

Additional 15.8 g (0.19 mol) 48% NaOH was added thereto, and the mixture was stirred at the same temperature for 2 hours. After the reaction was finished, the mixture was neutralized and analyzed in the same manner as in Example 1. The result indicated that the reaction mixture contained 521 g (3.06 mol) 2-(1-hydroxy-n-pentyl)cyclopentanone (yield 83.8%) and 18.2 g (0.119 mol) 2-pentylidene cyclopentanone.
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Synthesis routes and methods IV

Procedure details

Then, the aqueous layer and the distilled fraction in (a) were introduced into a 1-L four-necked flask, then 224.6 g cyclopentanone (2.67 mol including re-used cyclopentanone) and 22.6 g (0.271 mol) 48% NaOH including NaOH for converting phosphoric acid contained in the aqueous layer to trisodium phosphate were added thereto. The mixture was cooled to 15° C. under stirring, and 100 g (1.16 mol) valeraldehyde was added dropwise at the same temperature over 5 hours. Thereafter, the mixture was stirred at the same temperature for 2 hours. After the reaction was finished, the mixture was neutralized with 21.7 g (0.233 mol) 105% condensed phosphoric acid and separated into two phases at 40° C. The pH of the aqueous layer was 5.5. The resulting organic layer was 348.8 g, and the aqueous layer was 123.2 g. The organic layer was analyzed in the same manner as in Example 1. The result indicated that the reaction mixture contained 113.5 g (0.667 mol) 2-(1-hydroxy-n-pentyl)cyclopentanone (yield 58.1%) and 4.56 g (0.030 mol) 2-pentylidene cyclopentanone.
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